molecular formula C17H26F3N3O3 B11504417 N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide

Cat. No.: B11504417
M. Wt: 377.4 g/mol
InChI Key: PHXPDFILKLMAGH-UHFFFAOYSA-N
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Description

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide is a complex organic compound with a molecular formula of C17H26F3N3O3 and a molecular weight of 377.402 Da . This compound features an imidazolidinone ring substituted with a trifluoromethyl group, a butyl chain, and a cyclohexylpropanamide moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide involves multiple steps, typically starting with the formation of the imidazolidinone ring. One common synthetic route includes the reaction of a suitable amine with a trifluoromethyl ketone to form the imidazolidinone core. This intermediate is then further reacted with butylamine and cyclohexylpropanoyl chloride under controlled conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of large-scale production.

Chemical Reactions Analysis

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, especially at positions adjacent to the trifluoromethyl group. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, owing to its ability to modulate specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar compounds to N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H26F3N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-cyclohexylpropanamide

InChI

InChI=1S/C17H26F3N3O3/c1-2-3-11-23-14(25)16(17(18,19)20,22-15(23)26)21-13(24)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3,(H,21,24)(H,22,26)

InChI Key

PHXPDFILKLMAGH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)CCC2CCCCC2

Origin of Product

United States

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